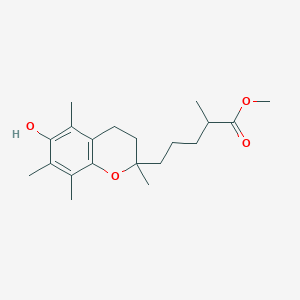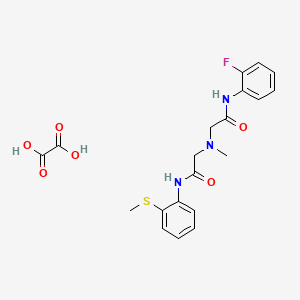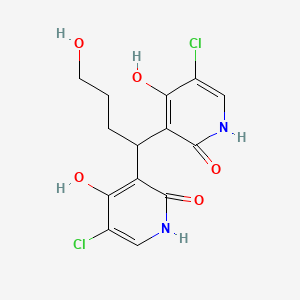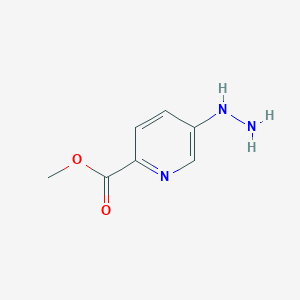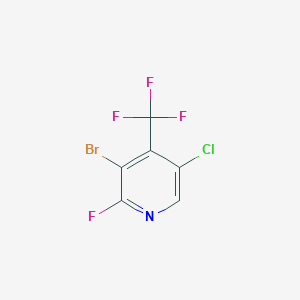
3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine is a heterocyclic aromatic compound with the molecular formula C6HBrClF4N. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, fluorine, and trifluoromethyl groups makes it a highly substituted pyridine derivative, which imparts unique chemical and physical properties .
Preparation Methods
The synthesis of 3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine involves multiple steps, typically starting with a pyridine precursorThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve high yields and selectivity . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the halogen and trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common reagents used in these reactions include potassium fluoride (KF), tetrabutylammonium fluoride (Bu4NF), and various palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The electron-withdrawing groups enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other halogenated and fluorinated pyridines, such as:
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2,3,4,5-Tetrafluoropyridine
Compared to these compounds, 3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine is unique due to the specific combination of substituents, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
1349718-20-2 |
|---|---|
Molecular Formula |
C6HBrClF4N |
Molecular Weight |
278.43 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-fluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HBrClF4N/c7-4-3(6(10,11)12)2(8)1-13-5(4)9/h1H |
InChI Key |
QJQKQMWOUGYLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
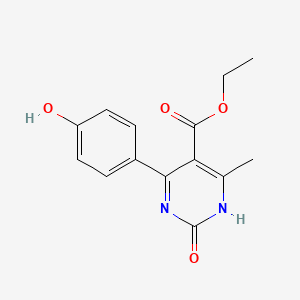





![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
